2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile
Description
2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile is a halogenated pyridine derivative characterized by an iodine atom at position 2, a trifluoromethyl group at position 6, and a cyano group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the iodine substituent and the electron-withdrawing effects of the trifluoromethyl and cyano groups. The structural features of this molecule influence its physicochemical properties, such as solubility, stability, and reactivity in cross-coupling reactions .
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3IN2/c8-7(9,10)5-2-1-4(3-12)6(11)13-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLKMNPXWSXZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of the Trifluoromethyl Group: This can be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Cyanation: The cyano group can be introduced using a cyanating agent such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or alkyne-linked products.
Scientific Research Applications
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those with potential anticancer and antiviral properties. The trifluoromethyl group increases lipophilicity and metabolic stability, which are crucial for drug design.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile exhibit significant cytotoxicity against cancer cell lines. For instance, a study evaluating structure-activity relationships (SAR) indicated that modifications to the molecule could enhance its potency against specific cancer types while minimizing toxicity to normal cells .
Agrochemical Applications
In the realm of agrochemicals, this compound is explored for developing new herbicides and insecticides . The compound's unique chemical properties allow it to interact effectively with biological targets in pests and weeds.
Case Study: Herbicide Development
A series of experiments demonstrated that formulations containing this compound showed improved efficacy in controlling resistant weed species. The trifluoromethyl group contributes to the compound's herbicidal activity by enhancing its absorption and translocation within plant systems .
Material Science
The compound is also utilized in material science for synthesizing advanced materials with specific electronic or optical properties . Its unique structure allows for modifications that can tailor material characteristics for applications in electronics.
Case Study: Electronic Materials
Recent studies have focused on using this compound in the development of organic semiconductors. These materials have shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the trifluoromethyl group enhances charge transport properties .
Chemical Biology
In chemical biology research, this compound is employed to study interactions between small molecules and biological targets. Its ability to modulate enzyme activity makes it valuable for investigating biochemical pathways.
Case Study: Enzyme Inhibition
Studies have revealed that this compound can inhibit specific enzymes involved in metabolic pathways related to disease processes. This inhibition can provide insights into potential therapeutic targets for drug development .
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyano group can participate in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile
- Synthesis : Prepared via nucleophilic halogen exchange using anhydrous KF in sulfolane, starting from 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile .
- Key Differences : The fluorine atom at position 5 (vs. iodine at position 2) reduces steric hindrance and alters electronic properties. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability in pharmaceuticals compared to iodine.
- Applications : Likely used in medicinal chemistry for its improved stability and lower molecular weight compared to iodinated analogs.
6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile
- Structure : Features a chloro substituent at position 6 and a trifluoroacetyl group at position 3.
- Applications : Serves as a precursor for trifluoromethylated azaindazole derivatives, highlighting its utility in heterocyclic chemistry .
Trifluoromethyl-Substituted Pyridines with Heterocyclic Modifications
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile
- Structure : Incorporates an imidazo ring fused to the pyridine core, with a methyl group at position 2 and trifluoromethyl at position 5.
- Crystallography: Crystallizes in the monoclinic P21/c space group with distinct unit cell parameters (a = 5.6871 Å, b = 8.5437 Å, c = 20.5403 Å).
- Applications : Likely explored in materials science or as a kinase inhibitor due to its rigid structure.
Thiol- and Sulfur-Containing Analogs
2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile
- Structure : Substitutes iodine with a sulfanyl (-SH) group at position 2.
- Reactivity : The -SH group enables participation in thiol-ene click chemistry or metal coordination, contrasting with the iodine’s role in cross-coupling reactions.
- Challenges: Limited safety data available, necessitating cautious handling .
Chlorinated Derivatives
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Structure : Chlorine at position 2 and a cyclopropyl group at position 6.
- Synthesis : Likely involves POCl3-mediated chlorination, similar to dichlorinated analogs (e.g., 6.2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile) .
Structural and Functional Analysis
Electronic Effects
- Trifluoromethyl Group : Strong electron-withdrawing effect deactivates the pyridine ring, directing electrophilic substitutions to specific positions.
- Iodo vs. Chloro/Fluoro Substituents : Iodine’s larger atomic radius and weaker C-I bond (vs. C-Cl or C-F) enhance its suitability for Suzuki-Miyaura or Ullmann couplings. Chloro derivatives, however, are more cost-effective for large-scale synthesis .
Physicochemical Properties
- Solubility: The trifluoromethyl group increases hydrophobicity, while the cyano group may enhance dipole interactions. Iodo-substituted derivatives generally exhibit lower solubility in polar solvents compared to fluoro or chloro analogs.
- Thermal Stability : Iodine’s polarizability may reduce melting points relative to chloro or bromo derivatives, as seen in structurally related compounds .
Biological Activity
2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmaceuticals and agrochemicals.
Chemical Structure:
- Molecular Formula: CHFIN
- Molecular Weight: 237.00 g/mol
The compound features a pyridine ring substituted with an iodine atom and a trifluoromethyl group at specific positions, which significantly influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating its interaction with biological systems. The cyano group may also participate in hydrogen bonding, further influencing its biological interactions .
Pharmacological Applications
- Anticancer Activity:
-
Antiviral Properties:
- Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication mechanisms.
- Agrochemical Uses:
Case Studies
-
Inhibition Studies:
- In vitro studies demonstrated that related compounds with similar structures showed IC values in the nanomolar range against specific cancer cell lines, indicating potent anticancer activity. For example, compounds derived from pyridine frameworks have exhibited IC values as low as 8.43 nM against mutant kinases associated with cancer .
- Safety and Toxicology:
Data Summary
Q & A
Q. What are the established synthetic routes for 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile?
The most efficient method involves a three-step synthesis:
- Step 1 : Halogenation of a trifluoromethylpyridine precursor using N-iodosuccinimide (NIS) in dichloromethane at room temperature, yielding intermediates like 6,6,6-trifluoro-4-iodo-5-oxo-2-(pyrrolidin-1-ylmethylene)hex-3-enenitrile.
- Step 2 : Cyclization under mild conditions to form the pyridine core.
- Step 3 : Final substitution or functionalization to introduce the cyano group. Key reagents include anhydrous potassium fluoride (KF) in sulfolane for halogen exchange and purification via column chromatography .
Q. How can this compound be characterized using spectroscopic methods?
Q. What are common applications of this compound in medicinal chemistry?
While direct biological data for this compound is limited, its structural analogs (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitriles) are intermediates in developing kinase inhibitors, antiviral agents, and fluorescent probes due to their electron-withdrawing groups and stability .
Advanced Research Questions
Q. How can iodination efficiency be optimized during synthesis?
- Reaction Solvent : Use dichloromethane for better solubility of NIS.
- Temperature Control : Maintain room temperature to avoid side reactions (e.g., decomposition of the trifluoromethyl group).
- Post-Reaction Workup : Quench excess iodine with aqueous Na₂S₂O₃ to prevent byproduct formation .
Q. How to address discrepancies in ¹³C NMR data for the trifluoromethyl group?
- Dynamic Effects : Quadrupolar coupling of fluorine atoms can split signals. Use ¹⁹F-¹³C correlation experiments (e.g., HMBC) for clarity.
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
Q. What strategies mitigate challenges in scaling up synthesis?
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches.
- Byproduct Management : Monitor intermediates via LC-MS to detect early-stage impurities (e.g., di-iodinated byproducts) .
Q. How to design derivatives for enhanced bioactivity?
- Functional Group Modifications : Replace iodine with bioisosteres (e.g., boronates for Suzuki coupling) to improve solubility.
- Structure-Activity Relationship (SAR) : Use the cyano group as a hydrogen bond acceptor; introduce substituents at the 4-position for steric tuning .
Q. What analytical methods resolve contradictions in reaction yield reporting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
